5-Methyl-1,3,5-triazinane-2-thione
Overview
Description
5-Methyl-1,3,5-triazinane-2-thione is a heterocyclic compound with the molecular formula C4H9N3SThis compound belongs to the class of 1,3,5-triazinanes, which are known for their wide range of pharmacological activities, including antitumor, antimicrobial, and cytotoxic properties .
Scientific Research Applications
Synthesis and Chemical Properties
5-Methyl-1,3,5-triazinane-2-thione has been a focus in the field of organic chemistry, particularly in synthesis processes. Zhang et al. (2012) described a facile synthesis method for 5-aryl-1-arylaminomethyl-1,3,5-triazinane-2-thiones, demonstrating the ease of generating this compound from aromatic amines, thiourea, and formaldehyde (Zhang, Wang, & Zhang, 2012). Sa̧czewski et al. (2016) explored the crystallographic properties of related triazinane derivatives, indicating their potential in developing new materials or chemical sensors (Sa̧czewski, Gdaniec, & Mazalon, 2016).
Catalytic and Synthetic Applications
Research by Khairullina et al. (2013) highlighted the use of Cu- and Sm-containing catalysts for synthesizing 5-alkyl-1,3,5-triazinane-2-thiones, showcasing the versatility of this compound in various chemical reactions (Khairullina, Geniyatova, Ibragimov, & Dzhemilev, 2013). Another notable application in synthetic chemistry is illustrated by Giumanini et al. (1994), where they produced 1,3,5-trisubstituted 1,3,5-triazinane-2-thiones, essential in creating diverse organic compounds (Giumanini, Verardo, Gorassini, Strazzolini, Benetollo, & Bombieri, 1994).
Molecular and Biological Studies
The compound has been explored in biological contexts as well. For example, Kotte et al. (2020) synthesized new triazinane-2-thiones and evaluated their anti-inflammatory activity and molecular docking studies, suggesting potential pharmacological applications (Kotte, Gullapelli, Gavaji, Merugu, Maroju, & Patwari, 2020). Similarly, Al-Abdullah et al. (2014) explored the antimicrobial and anti-inflammatory activities of S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, a related compound group, indicating the potential of triazinane derivatives in therapeutic applications (Al-Abdullah, Asiri, Lahsasni, Habib, Ibrahim, & El-Emam, 2014).
Structural and Physical Characterization
Greenberg et al. (2001) conducted a study on the structural characteristics and thermochemical properties of dimethoxy-methyl-1,3,5-triazine-2(3H)-thione, a structurally related compound, revealing insights into the material properties and potential applications in materials science (Greenberg, Shteiman, & Kaftory, 2001).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Methyl-1,3,5-triazinane-2-thione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrogen sulfide absorbers and corrosion inhibitors . The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on cellular processes are profound. Studies have demonstrated its cytotoxic activity against both normal and tumor cell lines . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit moderate cytotoxic activity on normal cell lines (HEK293) and tumor cell lines (SH-SY5Y, MCF-7, A549) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form stable complexes with biomolecules, leading to enzyme inhibition or activation . Additionally, it can influence gene expression by interacting with specific DNA sequences or transcription factors. These interactions can result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it can maintain its activity for extended periods, but its effectiveness may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its function and effectiveness in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-1,3,5-triazinane-2-thione can be synthesized through the cyclization of formaldehyde, carbamimidothioic acid, and methylamine. The reaction typically involves the following steps :
Cyclization Reaction: Formaldehyde reacts with carbamimidothioic acid and methylamine under controlled conditions to form this compound.
Reaction Conditions: The reaction is carried out in a solvent such as methanol, with triethylamine as a catalyst. The reaction mixture is heated to a specific temperature to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution
Properties
IUPAC Name |
5-methyl-1,3,5-triazinane-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3S/c1-7-2-5-4(8)6-3-7/h2-3H2,1H3,(H2,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTPKWUDOPDAIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=S)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20217794 | |
Record name | Triazinthion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20217794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6746-27-6 | |
Record name | Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6746-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triazinthion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006746276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6746-27-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triazinthion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20217794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methylhexahydro-1,3,5-triazine-2-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIAZINTHION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV42ZR7BD2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary chemical reactions involving Triazinthion described in the research?
A1: The provided research highlights Triazinthion's role as a precursor in synthesizing substituted s-triazolo(3,4-f)as-triazines. For instance, reacting Triazinthion with methyl iodide yields a triazinylsulfide. [] This sulfide further reacts with various amines to generate substituted derivatives. [] Additionally, the research explores the formation of Triazinthion from Glyoxylic acid monohydrate and Isothiosemicarbazide. []
Q2: Can you elaborate on the synthesis of 1-Methyl-4-methylimino-6-benzylmercapto-1,2,3,4-tetrahydro-1,3,5-triazinethion-(2) and its connection to Triazinthion?
A2: While the research doesn't directly focus on the synthesis of 1-Methyl-4-methylimino-6-benzylmercapto-1,2,3,4-tetrahydro-1,3,5-triazinethion-(2), it does describe a related pathway. Isothiocarbamides react with carbon disulfide to yield thiadiazines, which can then rearrange into isothioammelides. [] This chemical transformation shares similarities with potential synthetic routes for the mentioned compound.
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